2-(5-Methylthiophen-2-yl)pyrimidine-4-carboxylic acid
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Overview
Description
2-(5-Methylthiophen-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features both a thiophene ring and a pyrimidine ring. Thiophene is a five-membered ring containing sulfur, while pyrimidine is a six-membered ring containing nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylthiophen-2-yl)pyrimidine-4-carboxylic acid typically involves the condensation of thiophene derivatives with pyrimidine precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylthiophen-2-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, while nucleophilic substitution can occur on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidines.
Substitution: Various substituted thiophene and pyrimidine derivatives.
Scientific Research Applications
2-(5-Methylthiophen-2-yl)pyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-(5-Methylthiophen-2-yl)pyrimidine-4-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit kinases and disrupt cell signaling pathways . The compound’s anti-inflammatory effects could be due to its modulation of cytokine production and inhibition of inflammatory enzymes .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid: Similar structure but with a chlorine atom instead of a methyl group.
2,5-Disubstituted pyrimidines: These compounds have similar pyrimidine cores but different substituents at positions 2 and 5.
Uniqueness
2-(5-Methylthiophen-2-yl)pyrimidine-4-carboxylic acid is unique due to the presence of both a thiophene and a pyrimidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8N2O2S |
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Molecular Weight |
220.25 g/mol |
IUPAC Name |
2-(5-methylthiophen-2-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2S/c1-6-2-3-8(15-6)9-11-5-4-7(12-9)10(13)14/h2-5H,1H3,(H,13,14) |
InChI Key |
RCDJSMPGAGKMFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=NC=CC(=N2)C(=O)O |
Origin of Product |
United States |
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